molecular formula C10H8BrN B592043 7-Bromo-8-methylquinoline CAS No. 809248-61-1

7-Bromo-8-methylquinoline

Cat. No.: B592043
CAS No.: 809248-61-1
M. Wt: 222.085
InChI Key: MLTSRPXEANUCKX-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Scientific Research Applications

7-Bromo-8-methylquinoline has several applications in scientific research:

Future Directions

The future directions for 7-Bromo-8-methylquinoline could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a quinoline derivative, it could serve as a vital scaffold for leads in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methylquinoline typically involves the bromination of 8-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 7th position of the quinoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, it can react with amines to form 7-amino-8-methylquinoline derivatives.

    Oxidation Reactions: The methyl group at the 8th position can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    7-Amino-8-methylquinoline: Formed from nucleophilic substitution.

    8-Methylquinoline-7-carboxylic acid: Formed from oxidation of the methyl group.

    Tetrahydro-7-bromo-8-methylquinoline: Formed from reduction of the quinoline ring.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The bromine and methyl groups may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

    8-Methylquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloro-8-methylquinoline: Similar structure but with chlorine instead of bromine, which may alter its reactivity and biological activity.

    7-Bromoquinoline: Lacks the methyl group, affecting its electronic properties and reactivity.

Uniqueness: 7-Bromo-8-methylquinoline is unique due to the presence of both bromine and a methyl group, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

7-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTSRPXEANUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667628
Record name 7-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809248-61-1
Record name 7-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-8-methylquinoline
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